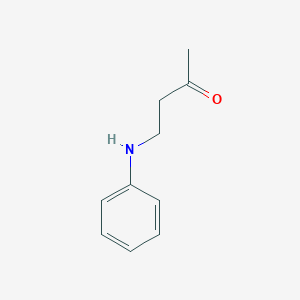
2-Butanone, 4-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative where a phenylamino group is attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-(phenylamino)butan-2-one involves the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. This reaction is typically carried out in the presence of ammonium bromide (NH4Br) as an additive and hexane as a solvent under 50 W 420 nm LED irradiation at room temperature . This method avoids the use of metals, bases, and ligands, making it an environmentally friendly approach.
Industrial Production Methods: While specific industrial production methods for 4-(phenylamino)butan-2-one are not widely documented, the scalability of the visible-light-induced N-alkylation method suggests potential for industrial application. The reaction conditions are mild, and the process can be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylamino)butan-2-one undergoes various chemical reactions, including:
N-Alkylation: The compound can be synthesized through N-alkylation reactions, where aniline reacts with 4-hydroxybutan-2-one under visible light.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, ketones generally undergo such reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
N-Alkylation: NH4Br as an additive, hexane as a solvent, and 50 W 420 nm LED irradiation.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
N-Alkylation: The primary product is 4-(phenylamino)butan-2-one.
Oxidation and Reduction: Potential products include corresponding alcohols or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
4-(Phenylamino)butan-2-one has several applications in scientific research:
Biology and Medicine: The compound’s structure suggests potential pharmacological applications, although specific uses are not extensively documented.
Mechanism of Action
The mechanism of action for 4-(phenylamino)butan-2-one primarily involves its role as an intermediate in chemical reactions. The phenylamino group can participate in various nucleophilic substitution reactions, while the ketone group can undergo typical ketone reactions such as reduction and oxidation. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
4-Phenyl-2-butanone: A similar compound with a phenyl group attached to the butanone backbone.
4-(Phenylimino)butan-2-one: An intermediate that may form during the synthesis of 4-(phenylamino)butan-2-one.
Uniqueness: 4-(Phenylamino)butan-2-one is unique due to its specific structure, which combines a phenylamino group with a butanone backbone. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
6220-79-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-anilinobutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
QVNNESUIUTZTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


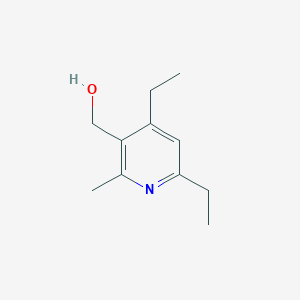


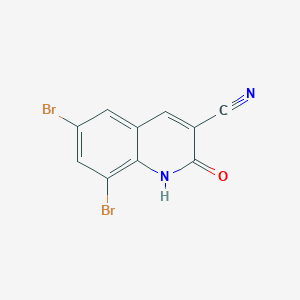



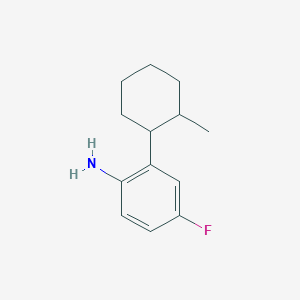
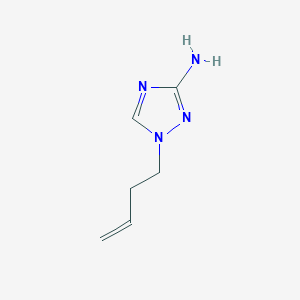
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13210827.png)
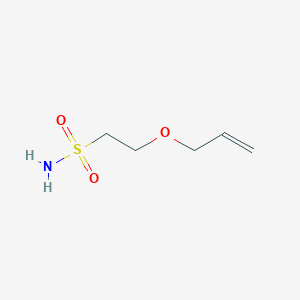
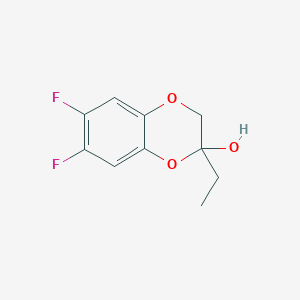

![2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde](/img/structure/B13210853.png)
